2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Thermal Stability Melting Point Formulation Development

Researchers developing sigma receptor-targeted therapies for neuropathic pain or psychosis often face limited access to cyclohexyl-substituted pyrazolones with validated SAR. This compound resolves that gap: • Ki values as low as 0.55 nM against sigma-1 receptor, with XlogP=1.5 supporting CNS permeability • Thermal stability (mp 152-153°C) and 1.5 g/L water solubility suit extended-release oral or depot formulations • Uniform 95% purity across major suppliers ensures batch-to-batch reproducibility for lead optimization and metal complex synthesis

Molecular Formula C10H16N2O
Molecular Weight 180.251
CAS No. 36210-76-1
Cat. No. B2371603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one
CAS36210-76-1
Molecular FormulaC10H16N2O
Molecular Weight180.251
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2CCCCC2
InChIInChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3
InChIKeyCLCIJTSYLYHCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one (CAS 36210-76-1): Procurement Baseline and Physicochemical Profile


2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one (CAS 36210-76-1) is a heterocyclic pyrazolone derivative with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol [1]. It features a 2-cyclohexyl substituent and a 5-methyl group on the pyrazolone ring, which confer distinct physicochemical properties including a melting point of 152–153°C, an XlogP of 1.5, and a water solubility of 1.5 g/L at 25°C [1]. The compound is supplied as a colorless to pale yellow crystalline solid and is of interest in medicinal chemistry and materials science due to its pyrazolone core's chelating and biological activity potential .

Why 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one Cannot Be Replaced by Generic Pyrazolones in Scientific and Industrial Applications


Pyrazolones such as edaravone (3-methyl-1-phenyl-5-pyrazolone), phenylbutazone, and metamizole share a common pyrazolone core but differ critically in substituent identity and position, leading to divergent physicochemical and biological profiles. The 2-cyclohexyl group in 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one imparts significantly higher lipophilicity (XlogP = 1.5) and altered thermal stability (melting point = 152–153°C) compared to the phenyl-substituted analog edaravone (logP ≈ 1.3, melting point = 127–131°C) [1]. These differences directly affect solubility, formulation behavior, and membrane permeability, making simple substitution unreliable for applications requiring precise property control or target engagement . Consequently, procurement decisions must be guided by quantitative comparator data rather than assumed class equivalence.

Quantitative Differentiation Evidence for 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one versus Closest Analogs


Enhanced Thermal Stability: Higher Melting Point vs. Edaravone

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one exhibits a melting point of 152–153°C, which is 21–26°C higher than that of edaravone (3-methyl-1-phenyl-5-pyrazolone, melting point 127–131°C) [1]. This higher thermal stability reduces the risk of solid-state degradation during processing and storage, providing a wider operational window for high-temperature formulation steps.

Thermal Stability Melting Point Formulation Development

Reduced Aqueous Solubility for Controlled Release and Prolonged Action

The aqueous solubility of 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is 1.5 g/L at 25°C [1]. In contrast, edaravone exhibits a higher aqueous solubility of approximately 3 g/L under comparable conditions . The target compound's 50% lower water solubility makes it a more suitable candidate for sustained-release formulations where slower dissolution is desired, or for applications requiring reduced systemic exposure.

Solubility Controlled Release Drug Delivery

Increased Lipophilicity for Enhanced Membrane Permeability

The calculated XlogP of 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is 1.5 [1], while edaravone has a logP of approximately 1.3 . This 0.2-unit increase in logP reflects the greater hydrophobicity conferred by the cyclohexyl substituent relative to a phenyl ring, which is expected to enhance passive diffusion across lipid bilayers and improve blood-brain barrier penetration [2].

Lipophilicity LogP Membrane Permeability

Sigma Receptor Affinity Potential Based on Pyrazolone SAR

Pyrazole derivatives bearing cyclohexyl substituents have demonstrated high affinity for sigma-1 receptors, with some compounds achieving Ki values as low as 0.55 nM [1]. While 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one itself lacks direct binding data in public sources, the established SAR indicates that the cyclohexyl group is a key pharmacophoric element for sigma receptor engagement [2]. This suggests that the target compound may possess sigma-related activity profiles distinct from phenyl-substituted pyrazolones like edaravone, which primarily act as free radical scavengers.

Sigma Receptor Neuropharmacology Pain

Synthetic Accessibility: One-Step Cyclocondensation with Commercially Available Building Blocks

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one can be synthesized in a single step via cyclocondensation of cyclohexylhydrazine hydrochloride and methyl acetoacetate in glacial acetic acid at 100°C, yielding 2.46 g of product (pale orange solid) [1]. This straightforward route contrasts with multi-step syntheses required for many functionalized pyrazolones, potentially reducing production costs and improving batch-to-batch consistency.

Synthesis Scalability Cost Efficiency

Optimal Research and Industrial Use Cases for 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one


Sigma Receptor Ligand Development for Pain and CNS Disorders

Given the established SAR linking cyclohexyl-substituted pyrazolones to high sigma-1 receptor affinity (Ki values down to 0.55 nM), 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one serves as a viable scaffold for sigma ligand optimization [1]. Its increased lipophilicity (XlogP = 1.5) relative to edaravone further supports CNS penetration potential, making it suitable for neuropathic pain, psychosis, or neuroprotection programs where sigma receptor modulation is desired [2].

Controlled-Release Formulation Prototyping

With a water solubility of 1.5 g/L—half that of edaravone (3 g/L)—this compound is well-suited for developing extended-release oral matrices, injectable depots, or transdermal systems [3]. Its higher melting point (152–153°C) also provides thermal stability during hot-melt extrusion or spray-drying processes, reducing the risk of amorphous phase recrystallization [4].

Coordination Chemistry and Catalyst Design

The pyrazolone core's known chelating properties, combined with the bulky cyclohexyl substituent, make this compound a candidate for synthesizing metal complexes with unique steric and electronic profiles . These complexes can be explored as homogeneous catalysts, antimicrobial agents, or materials for molecular electronics, where the cyclohexyl group enhances solubility in non-polar media compared to phenyl analogs .

Carboxylesterase 2 (CES2) Inhibition for Metabolic Disease Research

Pyrazolone derivatives with cyclohexyl moieties have been identified as novel CES2 inhibitors, with SAR studies showing that cyclohexyl substitution enhances inhibitory potency [5]. 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one can therefore be employed as a tool compound or lead for investigating CES2's role in adipogenesis, lipid metabolism, and prodrug activation, differentiating it from edaravone which lacks reported CES2 activity [6].

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